

Synthesis of Flurenol from Fluorenone: An Application Note and Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Flurenol*

Cat. No.: *B166873*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurenol, also known as 9-hydroxyfluorene, is a derivative of fluorene characterized by a hydroxyl group at the 9-position.^[1] This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique structural and fluorescent properties.^[2] A common and efficient method for synthesizing **Flurenol** is through the reduction of its corresponding ketone, 9-fluorenone.^[3] This application note provides a detailed protocol for the synthesis of **Flurenol** from 9-fluorenone using sodium borohydride as a reducing agent, a method known for its high yield and selectivity.^{[3][4]}

Data Presentation

A summary of the quantitative data associated with the synthesis and characterization of **Flurenol** is presented in the table below for easy reference and comparison.

Parameter	Value	Reference
Reaction Yield	95-100%	[5]
Melting Point (Crude)	153 °C	[5]
Melting Point (Purified)	153-158 °C	[5]
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.62 (d), 7.61 (d), 7.37 (t), 7.30 (t), 5.52 (d), 1.98 (s, OH)	[6]
IR Spectrum (KBr Pellet)	~3200-3550 cm ⁻¹ (O-H stretch, broad), ~3000-3100 cm ⁻¹ (Aromatic C-H stretch), ~1450- 1600 cm ⁻¹ (Aromatic C=C stretch), ~1017-1190 cm ⁻¹ (C- O stretch)	[7]

Experimental Protocols

I. Synthesis of Flurenol from 9-Fluorenone via Sodium Borohydride Reduction

This protocol details the reduction of 9-fluorenone to **Flurenol**. The reaction is characterized by a visible color change from the yellow of 9-fluorenone to the white of **Flurenol**.[4]

Materials:

- 9-fluorenone (5.0 g)
- Ethanol (30 mL, warm)
- Reducing reagent solution:
 - Sodium methoxide (200 mg)
 - Methanol (10 mL)
 - Sodium borohydride (0.4 g)

- 0.1 M Hydrochloric acid (HCl)
- Deionized water
- 100 mL Beaker
- Stirring apparatus
- Vacuum filtration apparatus (Büchner funnel, filter flask)
- Filter paper

Procedure:

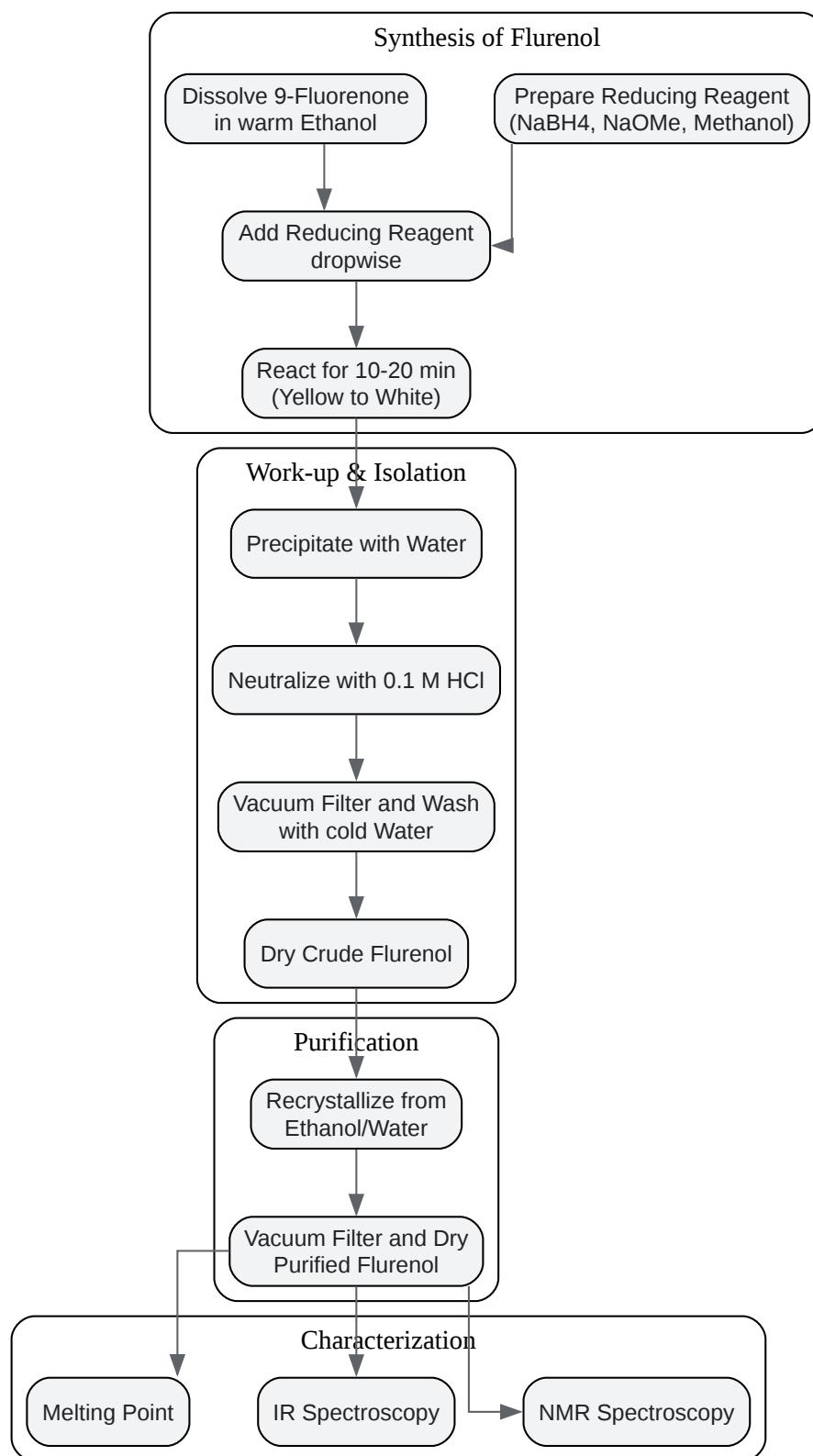
- In a 100-mL beaker, dissolve 5.0 g of 9-fluorenone in 30 mL of warm ethanol with stirring.[5]
- Freshly prepare the reducing reagent by dissolving 200 mg of sodium methoxide and 0.4 g of sodium borohydride in 10 mL of methanol.
- Add the reducing reagent dropwise to the warm 9-fluorenone solution.
- Allow the reaction mixture to stand undisturbed for 10-20 minutes. A color change from yellow to colorless or white should be observed as the reaction progresses.[5]
- Precipitate the product by adding 50 mL of deionized water to the reaction mixture.
- Neutralize the solution with 0.1 M HCl.
- Collect the white precipitate by vacuum filtration using a Büchner funnel.[5]
- Wash the crude product with cold deionized water to remove any residual inorganic salts.[5]
- Dry the crude **Flurenol**. The product is sufficiently pure for characterization by melting point, IR, and NMR spectroscopy.[5]

II. Purification of Flurenol by Recrystallization

This protocol describes the purification of the synthesized **Flurenol** using recrystallization from an ethanol/water solvent system.

Materials:

- Crude **Flurenol**
- Ethanol
- Deionized water
- Erlenmeyer flasks
- Hot plate
- Vacuum filtration apparatus (Büchner funnel, filter flask)
- Filter paper


Procedure:

- Transfer the crude **Flurenol** to an Erlenmeyer flask.
- Add a minimum amount of hot ethanol to completely dissolve the solid.
- If insoluble impurities are present, perform a hot gravity filtration.
- To the hot solution, add water dropwise until the solution becomes persistently cloudy.
- Allow the flask to cool slowly to room temperature to promote the formation of large crystals.
- Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal precipitation.
- Collect the purified crystals by vacuum filtration, washing with a small amount of a cold ethanol-water mixture.
- Dry the purified **Flurenol** and determine its melting point and yield.

Safety Precautions

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and gloves when handling chemicals.[4][8]
- Ventilation: Perform the reaction in a well-ventilated fume hood as hydrogen gas may be evolved, especially during the quenching step.[4]
- Sodium Borohydride: Sodium borohydride is a water-reactive and flammable solid. Handle with care and avoid contact with water and acids outside of the controlled reaction conditions.[8]
- Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Diagrams

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and purification of **Flurenol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 9-Fluorenol(1689-64-1) IR Spectrum [m.chemicalbook.com]
- 2. chemos.de [chemos.de]
- 3. nbino.com [nbino.com]
- 4. benchchem.com [benchchem.com]
- 5. studylib.net [studylib.net]
- 6. 9-Fluorenol(1689-64-1) 1H NMR [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- To cite this document: BenchChem. [Synthesis of Flurenol from Fluorenone: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b166873#synthesis-of-flurenol-from-fluorenone-protocol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com